molecular formula C12H13N3OS B2773443 N-[4-(2-amino-1,3-thiazol-4-yl)phenyl]propanamide CAS No. 690964-21-7

N-[4-(2-amino-1,3-thiazol-4-yl)phenyl]propanamide

Cat. No.: B2773443
CAS No.: 690964-21-7
M. Wt: 247.32
InChI Key: GEEFIJBVKKXOLU-UHFFFAOYSA-N
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Description

N-[4-(2-amino-1,3-thiazol-4-yl)phenyl]propanamide is a compound that features a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .

Mechanism of Action

Target of Action

Thiazole derivatives, which this compound is a part of, have been found to exhibit a wide range of biological activities such as antioxidant, analgesic, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules . The specific targets would depend on the exact biological activity exhibited by this compound.

Mode of Action

Thiazole derivatives are known to interact with their targets in various ways, leading to different biological outcomes . For instance, some thiazole derivatives can inhibit certain enzymes, leading to a decrease in the production of harmful substances in the body .

Biochemical Pathways

Thiazole derivatives are known to affect various biochemical pathways depending on their specific biological activity . For example, some thiazole derivatives can inhibit the production of certain enzymes, thereby affecting the biochemical pathways that these enzymes are involved in .

Pharmacokinetics

Thiazole derivatives are known to have various pharmacokinetic properties depending on their specific structure . These properties can affect the bioavailability of the compound, which is the amount of the compound that is able to reach its target site in the body .

Result of Action

Thiazole derivatives are known to have various biological activities, which can result in various molecular and cellular effects . For example, some thiazole derivatives can inhibit the production of certain harmful substances in the body, leading to a decrease in inflammation .

Action Environment

Various factors such as temperature, ph, and the presence of other substances can affect the action of thiazole derivatives . For example, certain substances can interact with thiazole derivatives, potentially affecting their efficacy .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(2-amino-1,3-thiazol-4-yl)phenyl]propanamide typically involves the reaction of 2-amino-5-bromothiazole with 3-(furan-2-yl)propanoic acid, followed by the Suzuki reaction of the amide product with 4-fluorophenylboric acid . Another method involves the reaction of ethyl 4-bromo-3-oxopentanoate with thiourea in ethanol, resulting in the formation of an ester compound during the early stage of synthesis .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimization for large-scale production, including the use of automated reactors and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[4-(2-amino-1,3-thiazol-4-yl)phenyl]propanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like ethanol or dichloromethane .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .

Properties

IUPAC Name

N-[4-(2-amino-1,3-thiazol-4-yl)phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3OS/c1-2-11(16)14-9-5-3-8(4-6-9)10-7-17-12(13)15-10/h3-7H,2H2,1H3,(H2,13,15)(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEEFIJBVKKXOLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=CC=C(C=C1)C2=CSC(=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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